2-[(4-bromophenyl)methanesulfonyl]propanoic acid
Description
Based on nomenclature, the target compound likely features a 4-bromophenyl group attached to a methanesulfonyl moiety, which is further connected to a propanoic acid backbone.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPIXOYOQYLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Intermediate Synthesis
A plausible route involves:
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Nucleophilic Substitution : React 2-chloropropanoic acid with 4-bromobenzyl mercaptan (synthesized from 4-bromobenzyl bromide and thiourea) to form 2-[(4-bromophenyl)methylthio]propanoic acid.
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Oxidation to Sulfone : Treat the thioether with hydrogen peroxide (H₂O₂) or Oxone® in acetic acid, yielding the sulfone.
Patent CN107501077A (2017) highlights similar oxidation steps in synthesizing 2-(4-bromomethyl)phenylpropionic acid, achieving >98.5% purity via liquid chromatography. Scaling this approach would require optimizing oxidant equivalents and reaction time to prevent overoxidation.
Integrated Synthesis Routes
Route 1: Bromination Followed by Sulfonation
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Bromination : Brominate 2-(phenylmethanesulfonyl)propanoic acid using the aqueous method from EP2532644A1.
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Purification : Extract with toluene and crystallize to isolate the para-bromo isomer.
Challenges : The electron-withdrawing sulfonyl group may direct bromination to meta positions, necessitating catalytic strategies (e.g., Lewis acids) to enhance para selectivity.
Route 2: Sulfone Formation Prior to Bromination
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Synthesize 2-[(phenyl)methanesulfonyl]propanoic Acid :
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React 2-mercaptopropanoic acid with benzyl bromide, followed by oxidation.
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Bromination : Use electrophilic bromination (Br₂/FeBr₃) to introduce the para-bromo group.
Advantages : Early-stage sulfonation avoids interference during bromination. Patent CN107501077A reports 85% yield in analogous bromination of 2-(4-methyl)phenylpropionic acid.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Chemical Reactions Analysis
Bromination of 2-Methyl-2-phenylpropanoic Acid
The primary reaction involves selective bromination at the para position of the aromatic ring. The process uses bromine in aqueous media under acidic, neutral, or alkaline conditions, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (e.g., 99.28% GC purity in one case ).
Conditions :
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Reagents : Bromine (1–2 equivalents), sodium bicarbonate, toluene, hydrochloric acid.
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Steps :
| Parameter | Details |
|---|---|
| Temperature | 25–35°C during bromine addition, maintained for 10 hours |
| Yield | ~46.6% (dry basis) |
| Purity | 99.28% (para isomer), 0.72% meta isomer |
Esterification and Purification
The brominated acid is converted to its methyl ester for easier purification via distillation. This step avoids the need for multiple recrystallizations.
Reaction :
| Parameter | Details |
|---|---|
| Yield | 79% (methyl ester) |
Challenges in Prior Art
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Non-selective bromination : Older methods produced meta/ortho isomers, requiring recrystallization .
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Toxic solvents : Use of carbon tetrachloride (Class I solvent) in prior processes .
Hypothetical Reactions for 2-[(4-Bromophenyl)methanesulfonyl]propanoic Acid
While no direct data exists, the methanesulfonyl group (SO₂Me) could participate in nucleophilic substitution or elimination reactions. Potential pathways include:
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Nucleophilic Attack :
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The sulfonate group may act as a leaving group, enabling substitution with nucleophiles (e.g., hydroxide, amines).
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Elimination :
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Dehydration to form alkenes under acidic/basic conditions.
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Hydrolysis :
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Cleavage of the sulfonamide bond under acidic or basic conditions.
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Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance pharmacological activity. Notable applications include:
- Anti-inflammatory Agents : The sulfonamide group contributes to anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
- Analgesics : It serves as a precursor for synthesizing analgesics due to its ability to interact with biological targets involved in pain pathways.
2. Case Study: Synthesis of Novel Analgesics
A study demonstrated the synthesis of novel analgesics using 2-[(4-bromophenyl)methanesulfonyl]propanoic acid as a starting material. The resulting compounds exhibited enhanced potency compared to existing analgesics, showcasing the compound's utility in drug discovery .
Biological Research Applications
1. In Vitro Studies
The compound is employed in various in vitro studies to investigate its biological effects:
- Cell Proliferation and Apoptosis : It has been used to assess the impact of potential drugs on cell growth and programmed cell death, providing insights into cancer treatment strategies.
- Gene Expression Studies : Researchers utilize this compound to explore its effects on gene expression related to inflammatory responses and other cellular processes .
2. Case Study: Effects on Cancer Cell Lines
In a recent study, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Chemical Synthesis Applications
1. Synthetic Intermediate
The compound acts as a versatile synthetic intermediate in organic chemistry. Its bromine atom enables electrophilic substitution reactions, facilitating the synthesis of more complex molecules.
2. Table of Synthetic Routes
| Reaction Type | Reagents Required | Outcome |
|---|---|---|
| Electrophilic Substitution | Bromobenzene, sulfonyl chloride | Formation of sulfonamide derivatives |
| Nucleophilic Addition | Grignard reagents | Synthesis of alcohol derivatives |
| Esterification | Alcohols | Formation of esters for further reactions |
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Bromophenyl-Substituted Propanoic Acid Derivatives
Key Observations:
Substituent Effects on Acidity: Electron-withdrawing groups (e.g., formyl in Impurity K ) increase the acidity of the propanoic acid moiety compared to electron-donating groups (e.g., ethyl in Impurity N ).
Stereochemical Influence: The (S)-isomer of 2-(4-bromophenyl)propanoic acid may exhibit distinct pharmacological activity compared to the racemic form due to enantioselective interactions with enzymes or receptors.
The benzylidene group in 2-(4-isopropylbenzylidene)propanoic acid introduces conjugation, which may influence UV absorption and redox properties.
Key Insights:
- Antimicrobial Potential: Cinnamic acid derivatives with substituents like isopropyl or bromine show promise in antimicrobial applications due to their ability to disrupt microbial membranes or enzymes.
- Pharmaceutical Relevance : Fluorinated analogs (e.g., flurbiprofen ) highlight the importance of halogenation in enhancing drug potency and metabolic stability.
Biological Activity
2-[(4-bromophenyl)methanesulfonyl]propanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C10H11BrO4S and a molecular weight of 307.16 g/mol, this compound exhibits various interactions at the molecular level, which can influence its biological efficacy.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in target proteins. This dual mechanism may modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory properties and potential therapeutic applications in diseases such as cancer and arthritis .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) with similar structural features can reduce inflammation while minimizing gastric lesions, suggesting a favorable safety profile .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory medications .
Study on Enzyme Interaction
In a study focusing on the interaction of sulfonamide derivatives with cyclooxygenase (COX) enzymes, it was found that modifications to the sulfonyl group could enhance binding affinity. The presence of bromine in this compound likely contributes to its unique reactivity and interaction profile compared to other halogenated derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-[(4-chlorophenyl)methanesulfonyl]propanoic acid | Chloro Structure | Moderate anti-inflammatory | Less reactive than brominated variant |
| 2-[(4-fluorophenyl)methanesulfonyl]propanoic acid | Fluoro Structure | Low anti-inflammatory | Reduced binding affinity |
| 2-[(4-methylphenyl)methanesulfonyl]propanoic acid | Methyl Structure | Variable activity | Effects depend on substitution pattern |
Q & A
Q. What synthetic routes are recommended for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromobenzyl derivatives followed by coupling with propanoic acid precursors. A validated approach includes:
Sulfonylation : React 4-bromobenzyl chloride with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form the methanesulfonyl intermediate.
Nucleophilic Substitution : Couple the intermediate with a propanoic acid derivative (e.g., methyl propanoate) under reflux in anhydrous THF with catalytic potassium carbonate.
Hydrolysis : Hydrolyze the ester group using aqueous NaOH in methanol to yield the final carboxylic acid.
Optimization involves controlling reaction temperature (<60°C) and using inert atmospheres to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : -NMR (DMSO-d6) should show peaks for the bromophenyl group (δ 7.4–7.6 ppm, doublet), methanesulfonyl (δ 3.1 ppm, singlet), and propanoic acid (δ 2.6–2.8 ppm, quartet). -NMR confirms the sulfonyl (δ 44–46 ppm) and carboxylic acid (δ 172 ppm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ at m/z 307.0 (calculated for C _{11}BrO$ _{4}S).
- IR : Key stretches include S=O (1150–1200 cm⁻¹) and C=O (1700 cm⁻¹) .
Q. What methodologies effectively assess the purity of this compound, particularly for detecting common impurities?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid). Detect impurities like unreacted 4-bromobenzyl derivatives or desulfonylated byproducts at 254 nm. Retention times for the main product and impurities should be validated against reference standards .
- TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with UV visualization can identify non-polar impurities.
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl group.
- Handling : Use desiccants in storage containers and avoid exposure to moisture or strong bases. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) confirm shelf-life .
Advanced Research Questions
Q. How can researchers investigate interactions of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., cyclooxygenase-2). Pre-incubate the compound (0.1–100 µM) with the enzyme and monitor activity changes via substrate conversion (e.g., arachidonic acid to prostaglandin).
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K, K, K) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables.
- Meta-Analysis : Use computational tools (e.g., Rosetta) to model compound-protein interactions and identify confounding structural factors (e.g., stereochemistry or solvation effects).
- Orthogonal Assays : Validate findings with multiple techniques (e.g., in vitro enzyme assays and in vivo rodent models) .
Q. What are the implications of stereochemistry in the synthesis and activity of this compound?
- Methodological Answer :
- Chiral Synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) to synthesize (R)- and (S)-isomers. Compare their biological activity via IC values in target assays.
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) confirms absolute configuration and correlates it with activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify the bromophenyl (e.g., replace Br with Cl or CF) or sulfonyl group (e.g., replace methanesulfonyl with tosyl).
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs with higher predicted affinity. Validate top candidates in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
